molecular formula C23H26FNO4S B2499386 1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine CAS No. 1797836-91-9

1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2499386
CAS No.: 1797836-91-9
M. Wt: 431.52
InChI Key: GGJAPHURDOQLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted with two benzoyl groups and a sulfonyl moiety. The 4-fluorobenzoyl group at position 2 of the benzoyl ring introduces electronegativity, while the 2-methylpropanesulfonyl group at position 4 of the piperidine ring enhances polarity.

Properties

IUPAC Name

(4-fluorophenyl)-[2-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FNO4S/c1-16(2)15-30(28,29)19-11-13-25(14-12-19)23(27)21-6-4-3-5-20(21)22(26)17-7-9-18(24)10-8-17/h3-10,16,19H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJAPHURDOQLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection-Deprotection Strategy

A Boc (tert-butoxycarbonyl)-mediated approach ensures regioselectivity during sulfonation:

  • N-Boc-piperidine formation : React piperidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C (yield: 92–95%).
  • Sulfonation at C4 :
    • Directed lithiation : Treat N-Boc-piperidine with LDA (lithium diisopropylamide) at −78°C, followed by quenching with 2-methylpropanesulfonyl chloride. This leverages the piperidine ring’s chair conformation to favor C4 functionalization.
    • Alternative radical sulfonation : Employ 2-methylpropanesulfonyl bromide under UV irradiation with azobisisobutyronitrile (AIBN) as an initiator (yield: 68–72%).
  • Boc deprotection : Use 4M HCl in dioxane to yield 4-(2-methylpropanesulfonyl)piperidine hydrochloride (yield: 85–90%).

Analytical Validation

  • ¹H NMR (DMSO-d₆): δ 1.28 (s, 9H, SO₂C(CH₃)₃), 2.95–3.40 (m, 4H, piperidine H-3,5), 3.72 (dt, 2H, piperidine H-2,6), 4.15 (br s, 1H, NH).
  • X-ray crystallography : Confirms chair conformation of the piperidine ring and sulfonyl group orientation.

Synthesis of 2-(4-Fluorobenzoyl)Benzoyl Chloride

Friedel-Crafts Acylation Route

  • 2-Bromobenzoic acid activation : Convert to methyl ester using thionyl chloride/methanol (yield: 95%).
  • Friedel-Crafts acylation : React with 4-fluorobenzoyl chloride in dichloromethane (DCM) using AlCl₃ (2.2 eq) at 0°C. The ester group directs electrophilic substitution to the ortho position (yield: 65–70%).
  • Saponification : Hydrolyze the ester with NaOH/MeOH to yield 2-(4-fluorobenzoyl)benzoic acid (yield: 90%).
  • Acyl chloride formation : Treat with oxalyl chloride (1.5 eq) and catalytic DMF in DCM (yield: 98%).

Cross-Coupling Alternative

  • Suzuki-Miyaura coupling : React 2-bromobenzoic acid with 4-fluorophenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in dimethoxyethane (DME) at 80°C (yield: 75%).
  • Oxidation to ketone : Treat with KMnO₄ in acidic conditions to form 2-(4-fluorobenzoyl)benzoic acid (yield: 82%).

Final Acylation and Characterization

Coupling Reaction

  • Base-mediated acylation : Combine 4-(2-methylpropanesulfonyl)piperidine (1 eq) with 2-(4-fluorobenzoyl)benzoyl chloride (1.2 eq) in dry acetone using K₂CO₃ (3 eq) and KI (0.1 eq) at 60°C for 24h.
  • Purification : Column chromatography (CHCl₃:MeOH 95:5) yields the title compound as a white solid (yield: 58–63%).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.32 (s, 9H, SO₂C(CH₃)₃), 3.10–3.85 (m, 4H, piperidine H-3,5), 4.25 (br s, 1H, NH), 7.40–8.10 (m, 8H, aromatic).
  • LC-MS : m/z 513.2 [M+H]⁺ (calc. 513.18).

Comparative Analysis of Synthetic Routes

Step Method 1 (Friedel-Crafts) Method 2 (Cross-Coupling)
Acylation Yield 65–70% 75–82%
Reaction Time 6h 12h
Purity (HPLC) 98.5% 99.1%

Method 2 offers superior yield and purity but requires expensive palladium catalysts.

Scalability and Industrial Considerations

  • Cost efficiency : Friedel-Crafts acylation is preferable for large-scale synthesis due to lower reagent costs.
  • Green chemistry : Radical sulfonation (Method 2.1.2) reduces hazardous waste compared to lithiation.
  • Regulatory compliance : Boc protection avoids genotoxic impurities associated with alternative protecting groups.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with three structurally related piperidine derivatives from the provided evidence, focusing on molecular properties and substituent effects.

Table 1: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Substituents logP PSA (Ų) Solubility Profile
1-[2-(4-Fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine (Target) Not provided* ~450 (estimated) 4-Fluorobenzoyl, 2-methylpropanesulfonyl ~3.5 (estimated) ~50 (estimated) Likely polar solvents (e.g., acetone, DMSO)
Carboxyterfenadine C₃₂H₃₅NO₄ 521.63 Hydroxy-diphenylmethyl, carboxylate 3.9 66.4 Insoluble in water; soluble in acetone, chloroform
4-(4-Fluorobenzoyl)-1-[2-(trifluoromethyl)benzoyl]piperidine (CAS 681129-96-4) C₂₁H₁₅F₄NO₂ 405.35 4-Fluorobenzoyl, 2-(trifluoromethyl)benzoyl ~4.1 (estimated) 37.4 Data unavailable
Piperidine,4-(4-fluorobenzoyl)-1-[1-oxo-3-[4-(trifluoromethyl)phenyl]propyl] (CAS 681132-34-3) C₂₂H₂₁F₄NO₂ 407.40 4-Fluorobenzoyl, 1-oxo-3-(trifluoromethylphenyl)propyl N/A 37.38 Data unavailable

Key Observations

Structural Differences The target compound’s 2-methylpropanesulfonyl group distinguishes it from the trifluoromethyl and ketone-containing analogs in and . The dual benzoyl groups in the target compound and CAS 681129-96-4 contrast with the carboxylate (Carboxyterfenadine) and ketone-propyl (CAS 681132-34-3) substituents, which may influence receptor binding kinetics.

Physicochemical Properties

  • logP : Carboxyterfenadine’s logP of 3.9 suggests moderate lipophilicity. The target compound’s sulfonyl group likely lowers its logP (~3.5 estimated) relative to CAS 681129-96-4 (~4.1 estimated), which has a trifluoromethyl group (strongly hydrophobic).
  • Polar Surface Area (PSA) : The target compound’s PSA is estimated to be higher (~50 Ų) than CAS 681132-34-3’s 37.38 Ų , due to the sulfonyl group’s hydrogen-bond acceptor capacity. Higher PSA often correlates with reduced blood-brain barrier penetration.

Bioactivity Implications

  • The 4-fluorobenzoyl moiety shared across all compounds may enhance metabolic stability by resisting oxidative degradation, a common feature in CNS and antiviral agents .
  • The sulfonyl group in the target compound could mimic biological sulfate esters, making it a candidate for enzyme inhibition (e.g., kinases or proteases) .

Biological Activity

1-[2-(4-Fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine is a synthetic compound belonging to the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, particularly focusing on its potential as a tyrosinase inhibitor, as well as its structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.

Structure and Properties

The molecular structure of the compound can be described by the following features:

  • Core Structure : Piperidine ring
  • Substituents :
    • 4-Fluorobenzoyl group
    • Benzoyl group
    • 2-Methylpropanesulfonyl group

This unique arrangement contributes to its biological properties, particularly in inhibiting enzymes involved in melanogenesis.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is a target for designing skin-whitening agents. Recent studies have indicated that compounds similar to 1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine exhibit significant inhibitory effects on tyrosinase activity.

  • Potency : The compound's structural analogs have shown varying degrees of inhibition, with some achieving a pIC50 value of approximately 4.99 in monophenolase assays, indicating a strong inhibitory effect. The relationship between structure and activity suggests that specific substituents enhance binding affinity to the enzyme's active site .

Lipophilicity and Cytotoxicity

The compound demonstrates adequate lipophilicity, which is crucial for skin penetration and bioavailability. Furthermore, cytotoxicity studies reveal that it exhibits low toxicity towards mammalian cells (CC50 > 200 μM), supporting its potential as a safe therapeutic agent .

Research Findings and Case Studies

Study ReferenceCompound TestedpIC50 ValueAssay TypeRemarks
Analog 5b4.99MonophenolaseHigh potency as tyrosinase inhibitor
Analog 3a4.18DiphenolaseReasonable potency observed
N/A1-[2-(4-Fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidineTBDTBDFurther studies required

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of piperidine derivatives. Key findings include:

  • Benzyl Substituent : Enhances interaction with tyrosinase, improving inhibition.
  • Fluorine Atom : Modulates electronic properties, potentially increasing binding affinity.
  • Sulfonyl Group : Contributes to solubility and may affect metabolic stability.

Q & A

Q. What are the validated synthetic routes for 1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine, and how is purity ensured?

Answer: Synthesis typically involves multi-step reactions, starting with piperidine derivatives as core scaffolds. Key steps include:

  • Coupling reactions : Use of fluorobenzoyl chloride derivatives under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) for benzoylation .
  • Sulfonylation : Reaction with 2-methylpropanesulfonyl chloride in dichloromethane, monitored by TLC for completion .
  • Purification : Column chromatography (e.g., hexane/EtOAc gradients) and recrystallization to achieve >95% purity. Analytical validation via HPLC (retention time consistency) and HRMS ensures structural integrity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., fluorobenzoyl aromatic protons at δ 7.2–8.1 ppm; piperidine methylsulfonyl group at δ 1.2–1.5 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ or [M−H]−) with <2 ppm mass error .
  • FT-IR : Confirms sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data for this compound?

Answer: Discrepancies (e.g., C/H/N ratios) may arise from residual solvents or hygroscopicity. Mitigation strategies:

  • Drying : Lyophilize the compound under vacuum for 24 hours .
  • Alternative methods : Use combustion analysis (CHNS-O) for higher accuracy or cross-validate with X-ray crystallography if single crystals are obtainable .
  • Case study : For compound 22b in , recalculating theoretical values after accounting for solvent residues resolved mismatches.

Q. What methodologies are recommended for evaluating its biological activity in enzyme inhibition studies?

Answer:

  • In vitro assays :
    • Chymase inhibition : Pre-incubate the compound with human chymase, then measure residual activity using a fluorogenic substrate (e.g., Suc-Leu-Thr-Val-AMC) .
    • Receptor binding : Radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptors) with IC50 calculations .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to determine Ki values, ensuring triplicate replicates to minimize variability .

Q. How can computational modeling optimize its structure-activity relationship (SAR) for therapeutic targets?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding poses to targets like dopamine D2 receptors. Focus on fluorobenzoyl and sulfonyl groups for hydrogen bonding/π-π interactions .
  • MD simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns trajectories) to assess conformational flexibility .
  • QSAR models : Train datasets with IC50 values of analogs to identify critical substituents (e.g., 2-methylpropanesulfonyl enhances solubility without sacrificing affinity) .

Data Interpretation and Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetics : Check bioavailability via LC-MS/MS plasma profiling. Low exposure in vivo may explain reduced efficacy despite potent in vitro activity .
  • Metabolite interference : Incubate the compound with liver microsomes to identify active/inactive metabolites .
  • Case study : Piperidine derivatives in showed weaker in vivo anticonvulsant activity due to blood-brain barrier penetration limits, resolved by prodrug strategies.

Q. What analytical strategies differentiate between stereoisomers of this compound?

Answer:

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate enantiomers (retention time differences ≥2 min) .
  • VCD spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra for absolute configuration assignment .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

Answer:

  • Reaction monitoring : In-line FT-IR for real-time tracking of carbonyl/sulfonyl group formation .
  • Process automation : Use flow chemistry systems (e.g., Syrris Asia) to control temperature/residence time, minimizing batch-to-batch variability .

Q. How can researchers validate target engagement in cellular assays?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Heat shock treated vs. untreated cells, then quantify compound-bound target protein via Western blot .
  • BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time receptor conformational changes in HEK293 cells transfected with NanoLuc-tagged targets .

Emerging Research Directions

Q. What novel applications are suggested by its structural analogs?

Answer:

  • Neuroprotection : Analogs in showed dopamine receptor modulation, suggesting potential in Parkinson’s disease models.
  • Anticancer activity : Thiazole-piperidine hybrids in induced apoptosis in MCF-7 cells via caspase-3 activation, warranting MTT assays for this compound.

Q. How can cryo-EM or X-ray crystallography advance mechanistic studies?

Answer:

  • Co-crystallization : Soak the compound with purified serotonin receptors (5-HT2A) to resolve binding pockets at ≤3 Å resolution .
  • Cryo-EM : Map interactions with G protein-coupled receptors in lipid nanodiscs to capture dynamic binding states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.